2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid
Overview
Description
2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in 1974 and has since become one of the most commonly prescribed medications in the world. The purpose of
Mechanism of Action
The mechanism of action of 2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting COX enzymes, 2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid has been shown to have both biochemical and physiological effects. Biochemically, it reduces the production of prostaglandins, which are involved in the inflammatory response. Physiologically, it reduces pain and inflammation, improves joint mobility, and reduces fever.
Advantages and Limitations for Lab Experiments
2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid has several advantages for lab experiments, including its well-established mechanism of action, its availability, and its low cost. However, it also has some limitations, such as its potential for toxicity and its narrow therapeutic index.
Future Directions
There are several future directions for research on 2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid. One area of research is the development of new formulations that can improve its effectiveness and reduce its side effects. Another area of research is the investigation of its potential for the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, research could focus on the identification of biomarkers that can predict its efficacy and toxicity in individual patients.
Scientific Research Applications
2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. In addition, it has been used as a postoperative pain reliever and for the management of acute pain.
properties
IUPAC Name |
2-[[2-[(3,4-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3S/c17-12-6-5-10(7-13(12)18)8-23-9-15(20)19-14-4-2-1-3-11(14)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIIDCKTLSEYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(3,4-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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